4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
106319-38-4 |
|---|---|
Molecular Formula |
C7H9NO3S3 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H9NO3S3/c8-14(10,11)6-3-4-5(9)1-2-12-7(4)13-6/h3,5,9H,1-2H2,(H2,8,10,11) |
InChI Key |
QUBSMEXIPLOOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidation-Reduction Sequence (Patents EP2128161A1 and WO2011101704A1)
A common synthetic route involves starting from a keto-sulfide intermediate, followed by oxidation to a sulfone and subsequent reduction to the hydroxy sulfone:
| Step | Reaction Description | Key Conditions | Outcome |
|---|---|---|---|
| 1. | Oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (keto sulfide) | Oxidizing agents such as peracids or hydrogen peroxide under controlled temperature | Formation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (keto sulfone) |
| 2. | Reduction of keto sulfone to hydroxy sulfone | Suitable reducing agents (e.g., sodium borohydride) at mild conditions | Formation of 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide |
This method allows for the preparation of the hydroxy sulfone intermediate, which is crucial for further functionalization or final compound synthesis.
Cyclization and Resolution Approach (Patent EP2128161A1)
Another approach involves:
- Resolution of enantiomeric mixtures of 3-(2-thienylthio) butyric acid to obtain the desired enantiomer.
- Intramolecular cyclization of this enantiomer to form the thiopyran ring.
- Oxidation of the ketone intermediate.
- Reduction to obtain the cis-4-hydroxy derivative.
This method emphasizes stereoselectivity and enantiomeric purity, which is critical for biological activity.
Stereoselective Solvolysis for Diastereoisomeric Purity (Research Article, ACS Omega 2023)
A recent study describes a stereoselective solvolysis method to obtain diastereoisomerically pure hydroxy derivatives:
- Starting from diastereomeric mixtures of acetate esters of the thiopyran system.
- Solvolysis in acetone/phosphate buffer solvent system proceeds via an SN1-like mechanism.
- The reaction selectively yields the (4S,6S)-4-hydroxy derivative with confirmed stereochemistry by X-ray crystallography.
This approach is valuable for producing stereochemically pure intermediates for further sulfonamide synthesis.
Comparative Summary of Key Preparation Steps
| Preparation Aspect | Method 1: Oxidation-Reduction | Method 2: Cyclization & Resolution | Method 3: Chlorination-Ammonolysis | Method 4: Stereoselective Solvolysis |
|---|---|---|---|---|
| Starting Material | Keto sulfide sulfonamide | Enantiomerically resolved 3-(2-thienylthio) butyric acid | Hydroxysulfone intermediate | Diastereomeric acetate esters |
| Key Reaction | Oxidation to sulfone, reduction to hydroxy sulfone | Intramolecular cyclization | Chlorination with SOCl2, ammonolysis | Solvolysis in acetone/phosphate buffer |
| Stereochemical Control | Moderate, depends on reduction | High, via resolution | Retention via Ritter reaction | High, SN1-like pathway |
| Sulfonamide Introduction | Pre-existing or via further steps | Via sulfonamide intermediates | Direct sulfonamide formation | Requires further functionalization |
| Advantages | Straightforward, scalable | Enantiomeric purity | Efficient sulfonamide formation | High stereoselectivity |
Research Findings and Notes
- The oxidation step to form sulfone intermediates is critical and typically uses peracids or hydrogen peroxide, requiring careful control to avoid overoxidation.
- Reduction of the keto sulfone to the hydroxy sulfone can be achieved with mild reducing agents like sodium borohydride, favoring cis stereochemistry.
- The chlorination-ammonolysis route enables the introduction of the sulfonamide group with retention of stereochemistry, important for biological activity.
- Stereoselective solvolysis offers a novel approach to obtain pure stereoisomers, which can improve the efficacy and reduce side effects of the final pharmaceutical compound.
- Protection and deprotection of amino groups are often necessary during synthesis to prevent side reactions, typically using carbamate or sulfonamide protecting groups removed under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can yield different enantiomers or intermediates useful in further synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
Major products formed from these reactions include various sulfonamide derivatives and intermediates that can be used in the synthesis of pharmaceutical compounds like dorzolamide .
Scientific Research Applications
Based on the search results, here's what is known about the chemical compounds related to "4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide" and their applications:
1. Key Compounds and Their Characteristics
- 5,6-Dihydro-4-hydroxy-6-Methylthieno[2,3-b]thiopyran-7,7-dioxide:
- CAS No: 147086-81-5
- Molecular Formula: C8H10O3S2
- Molecular Weight: 218.29
- Boiling point: 433.3±45.0 °C (Predicted)
- Density: 1.462
- Synonyms: A variety of names are listed, including "DorzolaMide inter-7" and "Dorzolamide Impurity 29," suggesting its role as an intermediate or impurity related to the drug dorzolamide .
- 5,6-DIHYDRO-4H-4-HYDROXY-6-METHYLTHIENO[2,3-B]THIOPYRAN-2-SULPHONAMIDE:
- 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
2. Potential Applications
- Pharmaceutical Intermediates: 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide can be used as an intermediate in the synthesis of pharmaceutical active ingredients .
- Dorzolamide Synthesis: Some of these compounds are related to dorzolamide, a carbonic anhydrase inhibitor used to control high intraocular pressure related to glaucoma . They may be intermediates or impurities in the synthesis of dorzolamide .
3. Synthesis Processes
- A process exists for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers . The process may involve specific enantiomers such as (6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide and (6R)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide .
- Existing synthetic processes for obtaining dorzolamide utilize intermediates with suitable chirality, including 4-hydroxy-6-alkyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide compounds .
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure, making it useful in the treatment of glaucoma . The molecular pathways involved include the inhibition of bicarbonate formation, which is crucial for fluid regulation in the eye.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
*Estimated based on molecular formula.
Pharmacokinetic and Pharmacodynamic Comparisons
Enzyme Inhibition Potency: Dorzolamide and MK-927 exhibit strong CAI activity due to their amino groups, which coordinate with zinc in the catalytic site of carbonic anhydrase . The 4-hydroxy derivative shows negligible CAI activity, as hydroxyl groups lack the nucleophilicity required for effective enzyme interaction .
Solubility and Bioavailability: The hydroxyl group in the target compound increases polarity, enhancing aqueous solubility compared to dorzolamide (logP ~1.2 vs. ~0.5) . However, this reduces membrane permeability, limiting topical efficacy . MK-927’s isobutylamino group improves lipophilicity, facilitating corneal penetration but increasing erythrocyte binding (up to 6-fold stereoselective binding) .
Stereochemical Considerations :
- Dorzolamide’s (4S,6S) stereochemistry is critical for activity, while racemic mixtures (e.g., impurities like (4RS,6SR)-isomers) show reduced efficacy .
- The target compound’s stereochemistry is undefined in available data, suggesting it may lack enantiomer-specific optimization .
Research Findings and Clinical Implications
- Therapeutic Gaps: The hydroxyl derivative’s low CAI activity limits direct therapeutic use but validates its role as a precursor. Modifications at position 4 (e.g., aminoalkyl groups) are essential for clinical efficacy .
- Dose-Dependent Kinetics: MK-927 exhibits nonlinear pharmacokinetics at doses >2 mg/kg, attributed to saturable binding to erythrocyte carbonic anhydrase . This contrasts with dorzolamide’s linear kinetics in therapeutic doses .
- Industrial Trends : Green chemistry advancements aim to optimize intermediates like the 4-hydroxy derivative via solvent-free reactions and flow chemistry, reducing environmental impact .
Biological Activity
4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, also known as 5,6-dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide, is a compound with significant biological activity, particularly in the field of pharmaceuticals. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H11NO5S3
- Molecular Weight : 297.37 g/mol
- CAS Number : 120279-26-7
- IUPAC Name : 4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
The compound exhibits its biological activity through various mechanisms:
- Antimicrobial Activity : It has been shown to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial DNA synthesis .
- Antiglaucoma Properties : As a sulfonamide derivative, it is utilized in treating glaucoma by reducing intraocular pressure through the inhibition of carbonic anhydrase .
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, potentially beneficial in conditions like arthritis and other inflammatory diseases.
Biological Activity Data
Case Studies
- Antimicrobial Evaluation : A study conducted on thienopyrimidine-sulfonamide hybrids demonstrated that compounds incorporating this structure exhibited enhanced antibacterial activity compared to traditional sulfonamides. The study highlighted the importance of structural modifications to improve efficacy against resistant strains .
- Clinical Applications in Glaucoma : Clinical trials have indicated that derivatives of this compound effectively lower intraocular pressure in patients with glaucoma. The results suggest a promising alternative to existing treatments with fewer side effects .
Research Findings
Recent research has focused on synthesizing various analogs and evaluating their biological activities. For instance:
- A series of thienopyrimidine-sulfonamide hybrids were synthesized and tested for their antimicrobial properties, revealing that certain modifications significantly enhanced their activity against both bacterial and fungal pathogens .
- Molecular docking studies have been employed to understand the binding interactions at the active sites of target enzymes like DHFR and squalene epoxidase, providing insights into structure-activity relationships that could guide future drug design efforts .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide?
- Methodological Answer : Utilize a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst type, solvent polarity). For example, Warner-Lambert’s synthesis of analogous thieno-thiopyran derivatives employed cyclization reactions with halogenated precursors under controlled conditions . Analytical techniques like HPLC and NMR should monitor reaction progress and intermediate purity. Statistical optimization (e.g., response surface methodology) can minimize trial-and-error inefficiencies .
Q. How can researchers resolve structural ambiguities in this compound using advanced characterization techniques?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with multi-nuclear NMR (e.g., , , ) to assign stereochemistry and confirm sulfonamide moiety placement. Computational validation via density functional theory (DFT) can predict spectroscopic profiles (IR, NMR) for cross-verification . Mass spectrometry (HRMS) ensures molecular weight alignment with theoretical values .
Q. What methodologies ensure high purity of this compound for pharmacological studies?
- Methodological Answer : Employ orthogonal purification methods:
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm to isolate impurities.
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization.
- Validation : Follow FDA guidelines for secondary standards, including ≥98% purity via LC-MS and residual solvent analysis (GC-MS) .
Advanced Research Questions
Q. How can researchers investigate the pharmacological mechanism of this compound?
- Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) with kinetic analysis (IC, K). Molecular docking studies using crystallographic protein structures (PDB) can predict binding modes. For in vivo validation, use rodent models with pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. What computational approaches are effective for predicting reaction pathways and regioselectivity in derivatives of this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian software) to map potential energy surfaces for key intermediates. Transition state analysis (IRC) identifies regioselective outcomes. Machine learning models trained on thieno-thiopyran reaction databases can predict optimal conditions for novel derivatizations .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines). Replicate experiments under standardized conditions (e.g., ISO 17025). Use Bayesian statistics to quantify uncertainty and validate reproducibility. Cross-correlate findings with structural analogs (e.g., Warner-Lambert’s carboxamide derivatives) to isolate structure-activity relationships .
Q. What green chemistry metrics apply to scaling up the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
